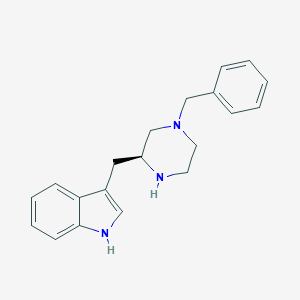

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

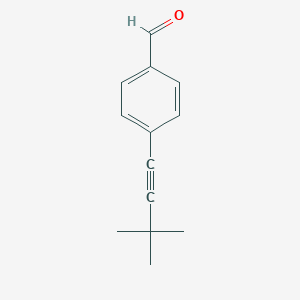

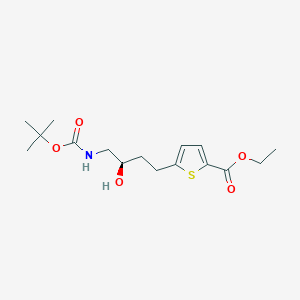

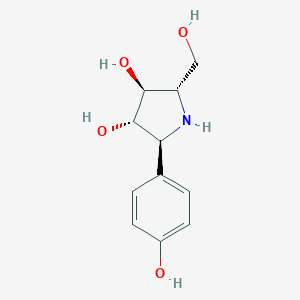

“(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine” is a chemical compound with the molecular formula C20H23N3 . Its average mass is 305.417 Da and its monoisotopic mass is 305.189209 Da . This product is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine” is based on the indole nucleus, an important element of many natural and synthetic molecules with significant biological activity . The indole nucleus is frequently used in the synthesis of various organic compounds .Chemical Reactions Analysis

Indole, a significant nitrogen-based heterocycle, is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . Recent studies have focused on the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .Scientific Research Applications

Antidepressants

Piperazine nucleus is found in many marketed drugs in the realm of antidepressants . The unique structure of piperazine allows it to interact with various receptors in the brain, potentially influencing mood and emotional states .

Antipsychotics

Similarly, piperazine derivatives have been used in antipsychotic drugs . These compounds can help manage symptoms of psychiatric disorders by modulating neurotransmitter activity in the brain .

Antihistamines

Piperazine-based compounds have been used in antihistamines . These drugs can help alleviate allergy symptoms by blocking the action of histamine, a compound that the body releases during an allergic reaction .

Antifungals

Piperazine derivatives have been found in antifungal medications . These drugs can help treat fungal infections by disrupting the growth of fungi .

Antibiotics

Piperazine-based compounds have been used in antibiotics . These drugs can help treat bacterial infections by inhibiting the growth of bacteria .

Catalysis

Piperazine ring-based compounds have been successfully used in the field of catalysis . They can accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Metal Organic Frameworks (MOFs)

Piperazine derivatives have been used in the synthesis of Metal Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, which are used for gas storage, separation, and catalysis .

Antimicrobial and Antioxidant Properties

Piperazine ring-based compounds find their application in biological systems with antimicrobial and antioxidant properties . They can inhibit the growth of microorganisms and protect cells from damage caused by free radicals .

Future Directions

The future directions of research on “(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications. For instance, recent research has shown promising results in the synthesis of various indole derivatives using multicomponent reactions . Furthermore, indole derivatives have significant biological and pharmacological activity, suggesting potential applications in drug discovery and analysis .

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various cellular targets.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been evaluated in clinical and preclinical trials . These studies have shown promising results, but challenges related to low solubility and poor bioavailability have been identified .

Result of Action

Indole derivatives have been shown to have diverse biological activities , suggesting that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The action of (S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is likely influenced by various environmental factors. For example, the metabolism of tryptophan to indole and its derivatives is carried out by gut microorganisms , suggesting that the gut microbiome may play a role in the compound’s action, efficacy, and stability

properties

IUPAC Name |

3-[[(2S)-4-benzylpiperazin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXRJMDVPQZIV-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

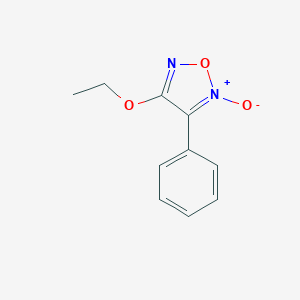

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)